molecular formula C19H25N3O2 B14056779 (R)-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate

(R)-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate

Cat. No.: B14056779
M. Wt: 327.4 g/mol
InChI Key: KTRGKUNKDDWXFF-OAHLLOKOSA-N
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Description

®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Isoquinoline Moiety: The isoquinoline group can be introduced via nucleophilic substitution or coupling reactions.

    Esterification: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isoquinoline moiety.

    Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-butyl 3-(quinolin-1-ylamino)piperidine-1-carboxylate
  • ®-tert-butyl 3-(isoquinolin-1-ylamino)pyrrolidine-1-carboxylate

Uniqueness

The unique combination of the piperidine ring, isoquinoline moiety, and tert-butyl ester group in ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(isoquinolin-1-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-6-8-15(13-22)21-17-16-9-5-4-7-14(16)10-11-20-17/h4-5,7,9-11,15H,6,8,12-13H2,1-3H3,(H,20,21)/t15-/m1/s1

InChI Key

KTRGKUNKDDWXFF-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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